tert-butyl 2-[(2,2-difluoroethyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(2,2-difluoroethyl)amino]acetate is an organic compound that features a tert-butyl ester group and a difluoroethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2,2-difluoroethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2,2-difluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2,2-difluoroethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoroethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[(2,2-difluoroethyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2,2-difluoroethyl)amino]acetate involves its interaction with specific molecular targets. The difluoroethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-aminoacetate: Lacks the difluoroethyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 2-[(2,2-difluoroethyl)amino]acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group, which may affect its stability and reactivity.
Methyl 2-[(2,2-difluoroethyl)amino]acetate: Another similar compound with a methyl ester group, differing in steric and electronic properties.
Uniqueness
Tert-butyl 2-[(2,2-difluoroethyl)amino]acetate is unique due to the presence of both the tert-butyl ester and difluoroethylamino groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1488365-02-1 |
---|---|
Molecular Formula |
C8H15F2NO2 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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